molecular formula C8H12O3 B2562189 2-Cyclopropyloxolane-2-carboxylic acid CAS No. 1936371-80-0

2-Cyclopropyloxolane-2-carboxylic acid

Cat. No.: B2562189
CAS No.: 1936371-80-0
M. Wt: 156.181
InChI Key: JLMIJMLDLMEMJU-UHFFFAOYSA-N
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Description

2-Cyclopropyloxolane-2-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to an oxolane ring, which in turn is bonded to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropyloxolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of oxolane derivatives followed by carboxylation. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents. The carboxylation step typically involves the use of carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄

    Substitution: Halides, amines, Grignard reagents

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Alcohols

    Substitution: Substituted cyclopropyl or oxolane derivatives

Scientific Research Applications

2-Cyclopropyloxolane-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyloxolane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane carboxylic acid
  • Oxolane carboxylic acid
  • Cyclopropyl oxolane derivatives

Uniqueness

2-Cyclopropyloxolane-2-carboxylic acid is unique due to the combination of the cyclopropyl and oxolane rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-cyclopropyloxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)8(6-2-3-6)4-1-5-11-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMIJMLDLMEMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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